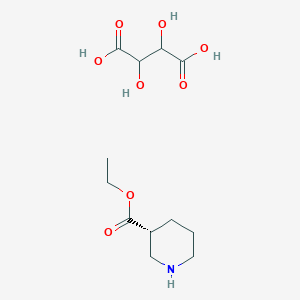
(R)-Ethyl nipecotate-L-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-Ethyl Nipecotate Tartrate is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is the tartrate salt of ®-(-)-ethyl nipecotate, which is an ester derivative of nipecotic acid. This compound is known for its enantioselective properties, making it valuable in the production of enantiomerically pure substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ethyl Nipecotate Tartrate typically involves the esterification of nipecotic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with tartaric acid to form the tartrate salt. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux (approximately 78-80°C)
Solvent: Ethanol
Industrial Production Methods: In industrial settings, the production of ®-(-)-Ethyl Nipecotate Tartrate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous esterification: Using a packed bed reactor with a solid acid catalyst
Salt formation: Mixing the ester with tartaric acid in a crystallizer to precipitate the tartrate salt
Analyse Chemischer Reaktionen
Types of Reactions: ®-(-)-Ethyl Nipecotate Tartrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nipecotic acid derivatives
Reduction: Can be reduced to form nipecotamide
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Nipecotic acid derivatives
Reduction: Nipecotamide
Substitution: Various substituted nipecotate esters
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis
One of the primary applications of (R)-ethyl nipecotate-L-tartrate is in chiral synthesis. The compound can be resolved into its enantiomers using resolving agents such as di-benzoyl-L-tartaric acid. This process allows researchers to obtain the desired enantiomer for further synthetic applications, particularly in creating optically active pharmaceuticals that exhibit specific biological activities .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting GABAergic systems. Its derivatives have been explored for potential use in treating neurological disorders due to their interaction with GABA receptors .
Research has indicated that compounds derived from this compound exhibit significant biological activity, including anticonvulsant and anxiolytic effects. These properties make it a candidate for further investigation in drug development aimed at treating anxiety and seizure disorders .
Case Study 1: Synthesis of GABAergic Compounds
A study investigated the synthesis of GABAergic compounds utilizing this compound as a starting material. The research demonstrated that derivatives synthesized from this compound showed enhanced binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety disorders .
Case Study 2: Resolution Techniques
Another research effort focused on developing efficient resolution techniques for racemic mixtures involving (R)-ethyl nipecotate. The study highlighted the use of di-benzoyl-L-tartaric acid as a resolving agent, achieving high yields of the desired enantiomer through optimized crystallization processes. This method significantly reduced the time and resources required for enantiomer separation .
Data Tables
Wirkmechanismus
The mechanism of action of ®-(-)-Ethyl Nipecotate Tartrate involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is believed to inhibit the reuptake of gamma-aminobutyric acid (GABA), thereby increasing its concentration in the synaptic cleft. This action is mediated through the binding of the compound to the GABA transporter, leading to its inhibition and subsequent increase in GABA levels.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-Ethyl Nipecotate Tartrate: The enantiomer of ®-(-)-Ethyl Nipecotate Tartrate
Nipecotic Acid: The parent compound from which ®-(-)-Ethyl Nipecotate Tartrate is derived
Nipecotamide: A reduced form of nipecotic acid
Uniqueness: ®-(-)-Ethyl Nipecotate Tartrate is unique due to its enantioselective properties, which make it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GABA reuptake also distinguishes it from other nipecotic acid derivatives, providing it with specific applications in neuroscience research.
Eigenschaften
Molekularformel |
C12H21NO8 |
|---|---|
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m1./s1 |
InChI-Schlüssel |
HHPGQKZOPPDLNH-OGFXRTJISA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















